molecular formula C11H14ClNO4 B2891429 3-Amino-2-(benzo[d][1,3]dioxol-5-ylmethyl)propanoic acid hydrochloride CAS No. 2172051-51-1

3-Amino-2-(benzo[d][1,3]dioxol-5-ylmethyl)propanoic acid hydrochloride

Cat. No.: B2891429
CAS No.: 2172051-51-1
M. Wt: 259.69
InChI Key: NQJODRYHTMHTEN-UHFFFAOYSA-N
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Description

3-Amino-2-(benzo[d][1,3]dioxol-5-ylmethyl)propanoic acid hydrochloride is a synthetic amino acid derivative featuring a benzodioxole moiety linked via a methyl group to the β-carbon of a propanoic acid backbone. The hydrochloride salt enhances its stability and solubility for research applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(aminomethyl)-3-(1,3-benzodioxol-5-yl)propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4.ClH/c12-5-8(11(13)14)3-7-1-2-9-10(4-7)16-6-15-9;/h1-2,4,8H,3,5-6,12H2,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQJODRYHTMHTEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC(CN)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Synthetic Approaches: Strecker and Related Amino Acid Syntheses

The Strecker synthesis, first reported in 1850, remains a cornerstone for synthesizing α-amino acids with non-polar side chains. For 3-amino-2-(benzo[d]dioxol-5-ylmethyl)propanoic acid, this method involves three stages:

  • Imine formation between benzodioxole-5-carbaldehyde and ammonium chloride
  • Cyanide addition to generate the α-amino nitrile intermediate
  • Acidic hydrolysis to yield the free amino acid, followed by hydrochloride salt formation

A modified Strecker protocol from Ambeed, Inc. (Source) utilizes potassium cyanide (KCN) and ammonium acetate in ethanol/water (3:1) at 60°C for 24 hours, achieving 68–72% yield for analogous benzodioxole-containing amino acids. Critical parameters include:

Parameter Optimal Range Impact on Yield
pH during imine formation 8.5–9.2 ±15% yield variance
Hydrolysis temperature 110–120°C Dictates epimerization risk
HCl concentration 6M aqueous Salt purity >95%

Chiral resolution remains challenging, with enzymatic methods (Section 3) proving superior for enantiomeric excess (ee) >98% compared to classical resolution’s 80–85% ee.

Chemoenzymatic Asymmetric Synthesis

Recent advances leverage ketoreductases and transaminases to install chirality. A protocol adapted from Source employs:

  • Enzymatic reduction of 3-oxo-2-(benzo[d]dioxol-5-ylmethyl)propanoic acid using Lactobacillus brevis ketoreductase (LBKR)
  • Dynamic kinetic resolution with ω-transaminase from Arthrobacter sp.

This tandem system achieves 92% conversion and 99% ee in 18 hours at 30°C (Table 1).

Table 1: Enzymatic vs. Chemical Asymmetric Synthesis

Metric Chemoenzymatic Route Classical Resolution
Enantiomeric excess 99% ee 82% ee
Reaction time 18h 48h
Byproduct formation <5% 15–20%
Scale-up feasibility Pilot-scale proven Limited to batch <5kg

Key limitations include enzyme cost ($120–150/g) and sensitivity to residual cyanide from upstream steps.

Solid-Phase Peptide Synthesis (SPPS) Modifications

SPPS adaptations enable gram-scale production of protected derivatives. The Ambeed, Inc. protocol (Source) uses:

  • Fmoc-protected benzodioxole precursor loaded on Wang resin
  • HATU/HOAt activation for side chain coupling
  • TFA cleavage with triisopropylsilane scavenger

This method yields 85–90% crude product, requiring HPLC purification (C18 column, 0.1% TFA/ACN gradient) to achieve >97% purity. Critical comparison with solution-phase synthesis:

Parameter SPPS Method Solution-Phase
Typical scale 0.1–5 mmol 0.5–20 mol
Purification needs Extensive Moderate
Chiral integrity 99% preserved 90–95% preserved
Solvent consumption 15L/mmol 8L/mmol

Hydrochloride Salt Formation: Critical Process Parameters

Final hydrochloride salt formation from the free amino acid requires precise control:

  • Ethanol/HCl gas saturation at −5°C yields 98% pure crystals
  • Anti-solvent crystallization with MTBE gives 93% recovery
  • Spray drying alternatives achieve 85% yield but lower bulk density

Data from Source reveals temperature’s nonlinear impact on crystal morphology:

Figure 1. Crystallization Temperature vs. Particle Size Distribution

Temp (°C) D10 (μm) D50 (μm) D90 (μm)
−5 12 45 110
25 8 25 65
40 5 15 40

Lower temperatures favor larger, more easily filterable crystals but increase residual solvent levels (0.3% vs. 0.1% at 25°C).

Industrial-Scale Challenges and Mitigation Strategies

Despite methodological advances, scale-up faces three key hurdles:

  • Cyanide management : Closed-loop systems with HCN scrubbers add 12–15% to capital costs
  • Enzyme denaturation : Immobilization on EziG™ carriers improves stability from 3 to 15 cycles
  • Polymorphism control : Seeding with Form II crystals suppresses undesired hydrate formation

A cost comparison of routes (Table 2) highlights tradeoffs:

Table 2: Economic Analysis of Synthetic Routes

Cost Factor Strecker Enzymatic SPPS
Raw materials ($/kg) 220 480 1,200
Labor ($/kg) 85 120 300
Waste treatment ($/kg) 45 25 180
Total ($/kg) 350 625 1,680

Chemical Reactions Analysis

Types of Reactions: 3-Amino-2-(benzo[d][1,3]dioxol-5-ylmethyl)propanoic acid hydrochloride can undergo various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form its corresponding carboxylic acid derivative.

  • Reduction: Reduction reactions can be used to convert the compound to its corresponding amine.

  • Substitution: Substitution reactions can occur at the amino group, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various alkyl halides and amines can be used as reagents for substitution reactions.

Major Products Formed:

  • Oxidation: The major product is the corresponding carboxylic acid derivative.

  • Reduction: The major product is the corresponding amine.

  • Substitution: The major products are various substituted derivatives of the original compound.

Scientific Research Applications

3-Amino-2-(benzo[d][1,3]dioxol-5-ylmethyl)propanoic acid hydrochloride has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound is used in biological studies to investigate its effects on various biological systems and pathways.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs and treatments.

  • Industry: The compound is used in the chemical industry for the synthesis of various products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 3-Amino-2-(benzo[d][1,3]dioxol-5-ylmethyl)propanoic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the activation or inhibition of certain biological processes. The exact mechanism of action depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The table below summarizes key structural analogs, highlighting differences in substituents, stereochemistry, and functional groups:

Compound Name (CAS No.) Substituents/Modifications Molecular Weight (g/mol) Similarity Score Key Features
2-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride (77140-84-2) Benzodioxole at β-carbon (3-position) 245.66 0.88* Carboxylic acid; positional isomer of target compound
(R)-3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride (845909-40-2) Benzodioxole at α-carbon (3-position); R-enantiomer ~245.66 (estimated) 0.88 Stereospecific activity; potential for chiral recognition in receptors
Methyl 3-amino-3-(3-hydroxyphenyl)propanoate hydrochloride (464931-62-2) 3-Hydroxyphenyl at α-carbon; methyl ester N/A 0.86 Ester group increases lipophilicity; hydroxyl may enhance hydrogen bonding
(S)-2-((3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)amino)propanoic acid Dihydroisoquinoline moiety N/A N/A Rigid heterocyclic structure; potential kinase/phosphatase modulation
(R)-2-(N-Boc-Amino)-3-(5-chloroindol-3-yl)propanoic acid Boc-protected amine; chloroindole group N/A N/A Synthetic intermediate; chloroindole enhances halogen bonding

*Similarity scores derived from structural alignment algorithms in .

Physicochemical Properties

  • Solubility: Limited data exists for the target compound, but analogs like 2-Amino-3-(benzodioxol-5-yl)propanoic acid hydrochloride () are provided as 10 mM solutions, suggesting moderate aqueous solubility. The benzodioxolylmethyl group at the 2-position may reduce solubility compared to 3-substituted analogs due to steric hindrance .
  • Lipophilicity : Methyl ester derivatives (e.g., ) exhibit higher lipophilicity than carboxylic acids, impacting membrane permeability .

Stereochemical and Functional Group Considerations

  • Enantiomers: The (R)-enantiomer of 3-Amino-3-(benzodioxol-5-yl)propanoic acid hydrochloride () underscores the importance of chirality in receptor binding, suggesting the target compound’s stereochemistry could dictate efficacy .
  • Functional Groups : Carboxylic acids (target compound) vs. esters () alter ionization states and bioavailability. Hydrochloride salts improve stability, critical for in vitro assays .

Biological Activity

3-Amino-2-(benzo[d][1,3]dioxol-5-ylmethyl)propanoic acid hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a unique structure featuring a benzo[d][1,3]dioxole moiety, which is known for its pharmacological relevance. The molecular formula is C11H13N1O4ClC_{11}H_{13}N_{1}O_{4}Cl, and it has been identified as a hydrochloride salt, enhancing its solubility in aqueous environments.

Research indicates that this compound may interact with various biological targets, particularly in the modulation of neurotransmitter systems. It is believed to function as an agonist or antagonist at certain receptors, influencing pathways involved in neuroprotection and anti-inflammatory responses.

Neuroprotective Effects

Studies have shown that this compound exhibits neuroprotective properties. For instance, it has been evaluated for its ability to protect neuronal cells from oxidative stress-induced damage. In vitro assays demonstrated that the compound significantly reduced cell death in neuronal cultures exposed to oxidative agents.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In animal models of inflammation, administration of this compound led to a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential utility in treating inflammatory disorders.

Case Studies and Research Findings

StudyFindings
In vitro Neuroprotection Study Reduced neuronal cell death by 40% under oxidative stress conditions (PubChem)
In vivo Inflammation Model Decreased TNF-alpha levels by 50% after 7 days of treatment (PMC5632530)
Binding Affinity Analysis Demonstrated significant binding affinity to glutamate receptors (WO2024020696A1)

Toxicity and Safety Profile

Preliminary toxicity studies indicate that the compound has a favorable safety profile at therapeutic doses. However, further investigations are required to fully elucidate its long-term effects and potential side effects.

Q & A

Q. What are the standard synthesis routes for 3-amino-2-(benzo[d][1,3]dioxol-5-ylmethyl)propanoic acid hydrochloride, and how do reaction conditions impact yield and purity?

The synthesis typically involves condensation reactions between benzo[d][1,3]dioxole derivatives and amino acid precursors. A common approach includes:

  • Amination : Reacting 5-(chloromethyl)benzo[d][1,3]dioxole with a protected amino acid (e.g., tert-butyloxycarbonyl (Boc)-protected β-alanine) under basic conditions (e.g., K₂CO₃ in DMF) .
  • Deprotection and salt formation : Hydrochloric acid treatment removes Boc groups and forms the hydrochloride salt.
    Critical factors : Temperature (60–80°C), solvent polarity (DMF or ethanol), and stoichiometric ratios influence purity. Impurities often arise from incomplete deprotection or side reactions with the dioxole ring .

Q. What analytical methods are recommended for characterizing this compound and confirming its structural integrity?

  • NMR spectroscopy : ¹H and ¹³C NMR verify the benzo[d][1,3]dioxole moiety (δ 5.9–6.1 ppm for methylene protons) and amino acid backbone (δ 3.1–3.5 ppm for CH₂ groups) .
  • HPLC-MS : Reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% TFA) and ESI-MS confirm molecular weight (MW: 273.7 g/mol) and purity (>98%) .
  • Elemental analysis : Validate C, H, N, and Cl content (±0.3% theoretical values) .

Q. How should researchers handle solubility challenges for in vitro assays?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) or acidic buffers (pH < 3). For biological assays:

  • Prepare stock solutions in DMSO (10–50 mM) and dilute in PBS (final DMSO < 1%) .
  • Sonication or gentle heating (37°C) improves dissolution. Stability tests (24–72 hrs at 4°C) are recommended to avoid degradation .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzo[d][1,3]dioxole ring) affect binding to neurotransmitter receptors?

The benzo[d][1,3]dioxole group mimics catecholamine structures, enabling interactions with adrenergic and dopaminergic receptors. Key findings:

  • Electron-withdrawing groups (e.g., Cl at position 4) enhance binding affinity to α₂-adrenergic receptors (Kᵢ = 12 nM vs. 45 nM for unsubstituted analogs) .
  • Methylation of the dioxole oxygen reduces metabolic stability but increases blood-brain barrier permeability in rodent models .
    Methodological note : Radioligand displacement assays (³H-clonidine for α₂ receptors) and molecular docking (AutoDock Vina) validate structure-activity relationships .

Q. What strategies resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values in enzyme inhibition studies)?

Discrepancies often arise from assay conditions or enantiomeric impurities. Solutions include:

  • Chiral separation : Use chiral HPLC (Chiralpak IA column) to isolate (R)- and (S)-enantiomers. Enantiomers may exhibit 10–100x differences in activity .
  • Standardized protocols : Pre-incubate enzymes (e.g., monoamine oxidases) for 30 mins to ensure equilibrium. Report IC₅₀ with 95% confidence intervals (n ≥ 3 replicates) .
  • Metabolite screening : LC-MS/MS identifies degradation products (e.g., hydrolyzed dioxole rings) that may interfere with assays .

Q. How can computational modeling guide the optimization of pharmacokinetic properties?

  • ADME prediction : Tools like SwissADME predict moderate intestinal absorption (TPSA = 75 Ų) and CYP3A4-mediated metabolism.
  • LogP optimization : Introduce hydrophilic groups (e.g., hydroxyl at position 5) to reduce LogP from 1.8 to 1.2, improving aqueous solubility without compromising receptor binding .
  • Molecular dynamics : Simulate binding to human serum albumin (HSA) to assess plasma protein binding (~85% in silico vs. 82% experimentally) .

Q. What experimental designs are optimal for assessing enantiomer-specific effects in vivo?

  • Stereoselective synthesis : Use asymmetric catalysis (e.g., Evans oxazolidinones) to produce >99% enantiomeric excess .
  • Pharmacokinetic profiling : Administer enantiomers (5 mg/kg IV) to rodents and measure plasma/tissue concentrations via LC-MS/MS. The (S)-enantiomer shows 2x higher brain penetration .
  • Behavioral assays : Test enantiomers in validated models (e.g., forced swim test for antidepressant activity) with blinded scoring .

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